molecular formula C15H12N2O4S2 B2619128 (Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 303798-60-9

(Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid

Katalognummer B2619128
CAS-Nummer: 303798-60-9
Molekulargewicht: 348.39
InChI-Schlüssel: TYYBYKAPSQRLHA-QXMHVHEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid, commonly known as OTB or OTB-020, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OTB is a thiazolidinedione derivative, which has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. The compound is synthesized through a multi-step process, which involves the condensation of various reagents.

Wirkmechanismus

The mechanism of action of OTB is not fully understood. However, studies have suggested that the compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. OTB has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. Moreover, OTB has been found to possess antioxidant properties, which are thought to be mediated by its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
OTB has been found to exhibit various biochemical and physiological effects. Studies have shown that the compound can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. Moreover, OTB has been shown to inhibit the activity of NF-κB, which is a key regulator of immune and inflammatory responses. OTB has also been found to possess antioxidant properties, which can protect against oxidative stress-induced damage.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of OTB is its potent anti-inflammatory and antioxidant properties, which make it a promising candidate for treating various inflammatory and oxidative stress-related diseases. Moreover, the compound has been found to possess antitumor properties, which make it a potential candidate for cancer treatment. However, one of the limitations of OTB is its relatively low solubility in water, which can make it difficult to administer in vivo. Moreover, the compound has not been extensively studied for its toxicity and safety profile, which is a crucial aspect to consider before its clinical use.

Zukünftige Richtungen

There are several future directions for the research on OTB. One of the potential areas of research is to investigate the compound's mechanism of action in more detail, which can provide insights into its therapeutic potential. Moreover, further studies are needed to evaluate the safety and toxicity profile of OTB, which is crucial for its clinical use. Another potential area of research is to investigate the synergistic effects of OTB with other compounds, which can enhance its therapeutic efficacy. Finally, more studies are needed to evaluate the potential of OTB as a therapeutic agent for various diseases, including inflammatory, oxidative stress-related, and cancer.
Conclusion:
In conclusion, (Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid, or OTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound possesses potent anti-inflammatory, antioxidant, and antitumor properties, which make it a promising candidate for treating various diseases. However, more research is needed to evaluate its mechanism of action, safety profile, and potential as a therapeutic agent.

Synthesemethoden

The synthesis of OTB involves several steps, starting with the condensation of 2-oxoindoline-3-acetic acid with thiourea to form 2-thioxoimidazolidine-4-one. This intermediate is then reacted with 2-bromoacetic acid to form 2-(bromomethyl)thiazolidine-4-one. Finally, the desired OTB is obtained by reacting 2-(bromomethyl)thiazolidine-4-one with methyl 4-(4-oxo-2-thioxothiazolidin-3-yl)butanoate. The purity of the final product is ensured through recrystallization and characterization through various analytical techniques.

Wissenschaftliche Forschungsanwendungen

OTB has been extensively studied for its potential therapeutic applications. The compound has been found to possess potent anti-inflammatory properties, which make it a promising candidate for treating inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. OTB has also been shown to exhibit antioxidant activity, which can protect against oxidative stress-induced damage. Moreover, OTB has been found to possess antitumor properties, which make it a potential candidate for cancer treatment.

Eigenschaften

IUPAC Name

4-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S2/c18-10(19)6-3-7-17-14(21)12(23-15(17)22)11-8-4-1-2-5-9(8)16-13(11)20/h1-2,4-5,21H,3,6-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLRDSZJDUEJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)CCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.